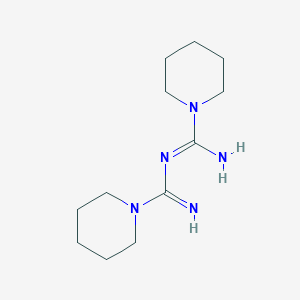

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide

概要

説明

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide is a chemical compound with the molecular formula C12H23N5 and a molecular weight of 237.34 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques to ensure consistency and quality .

化学反応の分析

Types of Reactions

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that compounds related to N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide exhibit significant antitumor properties. For instance, ultrasonic-assisted synthesis of novel heterocycles derived from piperidine has shown promising results in inhibiting tumor cell proliferation. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, indicating their potential as effective antitumor agents .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For example, certain piperidine derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in tumor immune evasion. This inhibition can enhance the efficacy of immunotherapies by preventing tumors from suppressing immune responses .

Biochemical Applications

Biopharmaceutical Research

this compound is utilized in biopharmaceutical research for its potential to modulate biological pathways. Its structural characteristics allow it to interact with various biological targets, making it valuable in the development of new therapeutic agents aimed at treating complex diseases such as cancer and autoimmune disorders .

Diagnostic Tools

The compound's derivatives are also being explored for use in clinical diagnostics. Its ability to selectively bind to specific biomolecules can be harnessed for developing diagnostic assays that detect disease markers with high specificity and sensitivity .

Material Science

Synthesis of Functional Materials

In material science, this compound is being studied for its potential in synthesizing functional materials. Its unique chemical properties enable the formation of polymers and composites that exhibit desirable mechanical and thermal characteristics. These materials can be applied in various industries, including electronics and packaging .

Case Studies

作用機序

The mechanism of action of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Similar Compounds

Similar compounds to N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide include other piperidine derivatives, such as:

- N-(Amino(imino)methyl)piperidine-1-carboximidamide

- N-(Imino(piperidin-1-yl)methyl)morpholine-1-carboximidamide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

生物活性

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer treatment. This article explores its mechanisms of action, biochemical properties, and therapeutic implications based on diverse research findings.

Target Proteins

The primary targets of this compound include:

- EGFR (Epidermal Growth Factor Receptor)

- BRAF (B-Raf Proto-Oncogene)

- CDK2 (Cyclin-Dependent Kinase 2)

These proteins are crucial in various signaling pathways that regulate cell proliferation and survival. The compound acts as an inhibitor, disrupting these pathways and leading to decreased cancer cell proliferation.

Mode of Action

The compound exhibits inhibitory effects on its targets with varying IC50 values:

- EGFR : IC50 values between 96 to 127 nM

- BRAF V600E : IC50 values ranging from 40 to 72 nM

- CDK2 : IC50 values around 14 nM

The inhibition of these proteins leads to the disruption of the MAPK/ERK and PI3K/Akt pathways, which are vital for cancer cell growth and survival .

This compound has shown significant interactions with various enzymes, leading to therapeutic effects. Its biochemical properties include:

- Inhibition of key signaling pathways involved in cancer progression.

- Modulation of gene expression related to apoptosis and cell cycle regulation.

Cellular Effects

In vitro studies indicate that this compound can significantly inhibit the proliferation of cancer cells. For example, it has been shown to reduce colony formation and induce apoptosis in various cancer cell lines. The compound's effects on cellular metabolism and signaling pathways further highlight its potential as an anti-cancer agent .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Neuroprotective Effects

A study focusing on related biguanide derivatives indicated that compounds similar to this compound might possess neuroprotective properties by reducing oxidative stress in cerebral ischemia-reperfusion injury models. These findings suggest a broader therapeutic potential beyond oncology.

Antitumor Activity

Another investigation revealed that compounds with similar structural motifs exhibited significant antitumor activity by targeting the KEAP1-NRF2-GPX4 axis, leading to ferroptosis in tumor cells. This highlights the relevance of this compound in developing new anti-cancer therapies .

特性

IUPAC Name |

N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5/c13-11(16-7-3-1-4-8-16)15-12(14)17-9-5-2-6-10-17/h1-10H2,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFSIVBGFZHFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=NC(=N)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C(=N/C(=N)N2CCCCC2)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。